

# CAS number 1907-33-1 properties and hazards

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## Compound of Interest

Compound Name: *Lithium tert-butoxide*

Cat. No.: *B106776*

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An In-Depth Technical Guide to **Lithium tert-Butoxide** (CAS Number: 1907-33-1) for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the properties, hazards, and applications of **Lithium tert-butoxide** (CAS No. 1907-33-1), a critical reagent in modern organic synthesis and pharmaceutical development. The information is intended for professionals in research and development who require detailed technical data and procedural guidance.

## Chemical and Physical Properties

**Lithium tert-butoxide** (LiOt-Bu) is a non-pyrophoric, strong base that is commercially available as a white to off-white solid or as a solution in organic solvents like tetrahydrofuran (THF) or hexanes.[1][2] It is an organolithium compound characterized by its strong basicity and nucleophilicity.[2] Due to its chemical nature, it is highly reactive and requires careful handling.[3]

Table 1: Physical and Chemical Properties of **Lithium tert-Butoxide**

Property	Value	Reference(s)
CAS Number	1907-33-1	[2]
Molecular Formula	C <sub>4</sub> H <sub>9</sub> LiO	[2]
Molecular Weight	80.06 g/mol	[4]
Appearance	White to off-white solid/powder	[2][4]
Density	0.897 g/cm <sup>3</sup>	[5]
Melting Point	283 °C	[6]
Boiling Point	110 °C at 0.1333 hPa	[5]
Solubility	Soluble in toluene, hexane, THF, and methyl tert-butyl ether. Reacts vigorously with water.	[6][7]

## Hazards and Toxicology

**Lithium tert-butoxide** is classified as a hazardous substance and requires stringent safety precautions during handling and storage.

Table 2: GHS Hazard Classification for **Lithium tert-Butoxide**

Hazard Class	Category	Hazard Statement(s)	Reference(s)
Flammable Solids	1	H228: Flammable solid	[4]
Self-heating substances and mixtures	1	H251: Self-heating: may catch fire	[8]
Acute Toxicity, Oral	4	H302: Harmful if swallowed	[8]
Skin Corrosion/Irritation	1B	H314: Causes severe skin burns and eye damage	[8]
Serious Eye Damage/Eye Irritation	1	H314: Causes severe skin burns and eye damage	[9]

## Toxicological Data

Table 3: Acute Toxicity of **Lithium tert-Butoxide**

Test	Species	Route	Value	Reference(s)
LD <sub>50</sub>	Mouse	Oral	1682 mg/kg	[9]

## Experimental Protocol for Acute Oral Toxicity (LD<sub>50</sub>) Determination

While the specific historical study for the reported LD<sub>50</sub> value of 1682 mg/kg in mice is not publicly available, the methodology would have followed established guidelines for acute toxicity testing, such as those from the Organisation for Economic Co-operation and Development (OECD). The following is a representative protocol based on OECD Test Guideline 423 (Acute Toxic Class Method).[3][10]

Objective: To determine the median lethal dose (LD<sub>50</sub>) of **Lithium tert-butoxide** following a single oral administration to mice.

Materials:

- **Lithium tert-butoxide** (CAS: 1907-33-1)
- Vehicle for administration (e.g., corn oil or distilled water, though water is unlikely due to reactivity)
- Healthy, young adult laboratory mice (e.g., BALB/c strain), nulliparous and non-pregnant females are often preferred.[11]
- Oral gavage needles
- Standard laboratory animal housing and diet

Procedure:

- **Animal Acclimatization:** Animals are acclimated to the laboratory conditions for at least 5 days prior to the study, with free access to standard rodent chow and water.[12]
- **Dose Preparation:** The test substance is prepared at the desired concentrations in the chosen vehicle immediately prior to administration.
- **Fasting:** Animals are fasted overnight (food, but not water, withheld) before dosing.[13]
- **Dose Administration:** A single dose of **Lithium tert-butoxide** is administered to a group of mice (typically 3 per group) by oral gavage. The initial dose is selected from a series of fixed levels (e.g., 5, 50, 300, 2000 mg/kg body weight) based on preliminary information on the substance's toxicity.[13]
- **Observation:** Animals are observed for mortality and clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior) at regular intervals for at least 14 days.[14] Body weights are recorded weekly.[14]
- **Stepwise Dosing:** Depending on the outcome in the first group, the next group is dosed at a higher or lower level. The test is stopped when a dose that causes mortality or clear toxicity

is identified, or when no effects are seen at the highest dose level.[13]

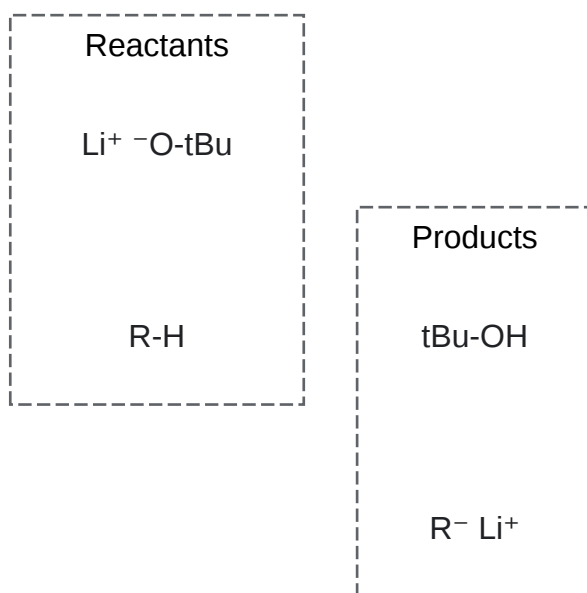
- Pathology: All animals are subjected to a gross necropsy at the end of the observation period.[14]
- LD<sub>50</sub> Estimation: The LD<sub>50</sub> is estimated based on the mortality data from the different dose groups using a validated statistical method.[11]

## Applications in Research and Drug Development

**Lithium tert-butoxide** is a versatile and widely used strong base in organic synthesis, particularly in the pharmaceutical industry for the preparation of active pharmaceutical ingredients (APIs).[2]

### Deprotonation Reactions

As a strong, non-nucleophilic base, LiOt-Bu is effective for the deprotonation of a wide range of acidic protons, including those on alcohols, carboxylic acids, and carbon acids.[3]



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**Caption:** General deprotonation mechanism using **Lithium tert-butoxide**.

## Synthesis of Pharmaceutical Intermediates

LiOt-Bu is employed in various synthetic transformations en route to complex pharmaceutical molecules. For example, it can be used to facilitate condensation and cyclization reactions.

Experimental Protocol: In-situ Preparation and Use of **Lithium tert-Butoxide** in a Condensation Reaction[15]

Objective: To prepare a THF-hexane solution of **Lithium tert-butoxide** in-situ and use it in a subsequent condensation reaction.

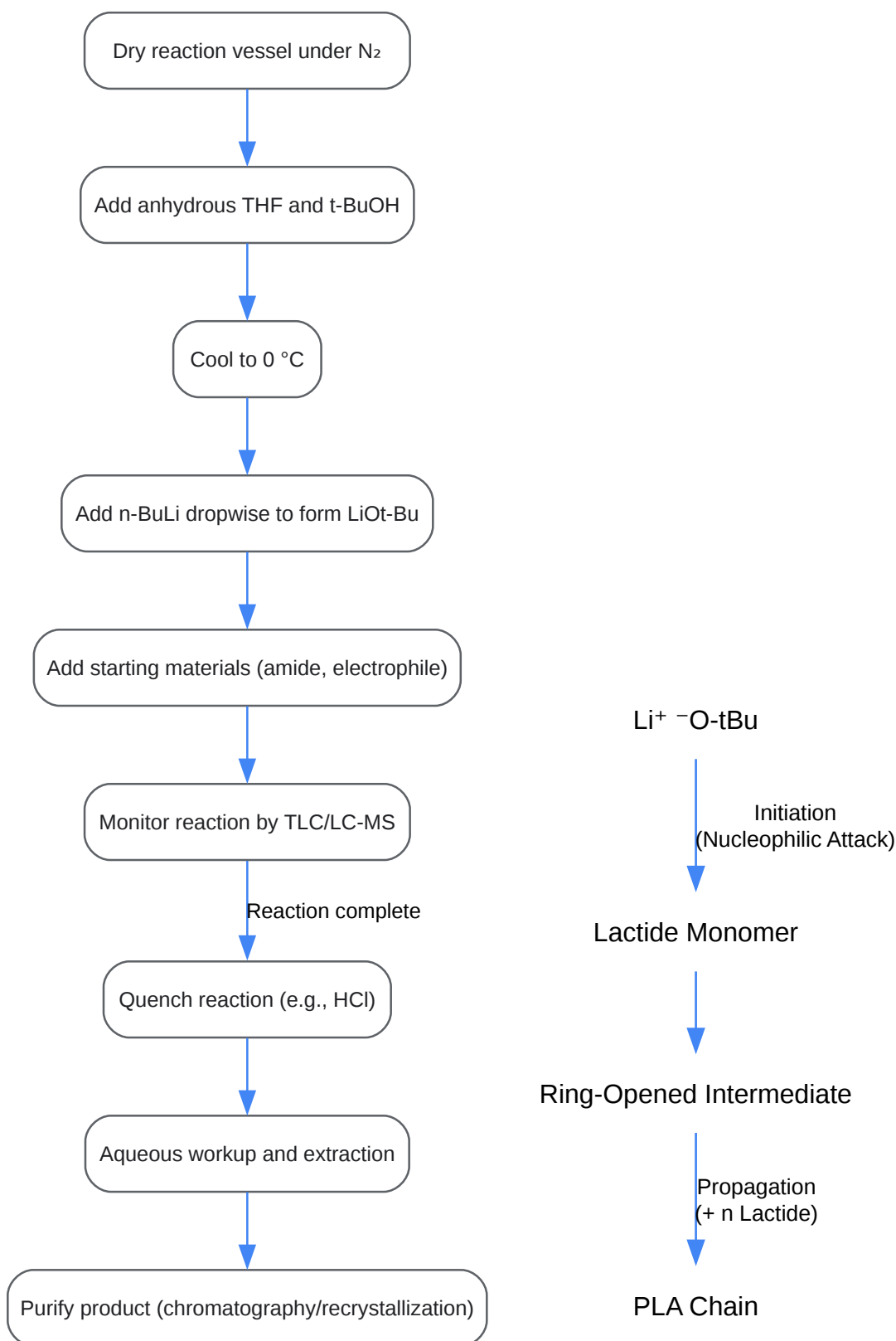
Materials:

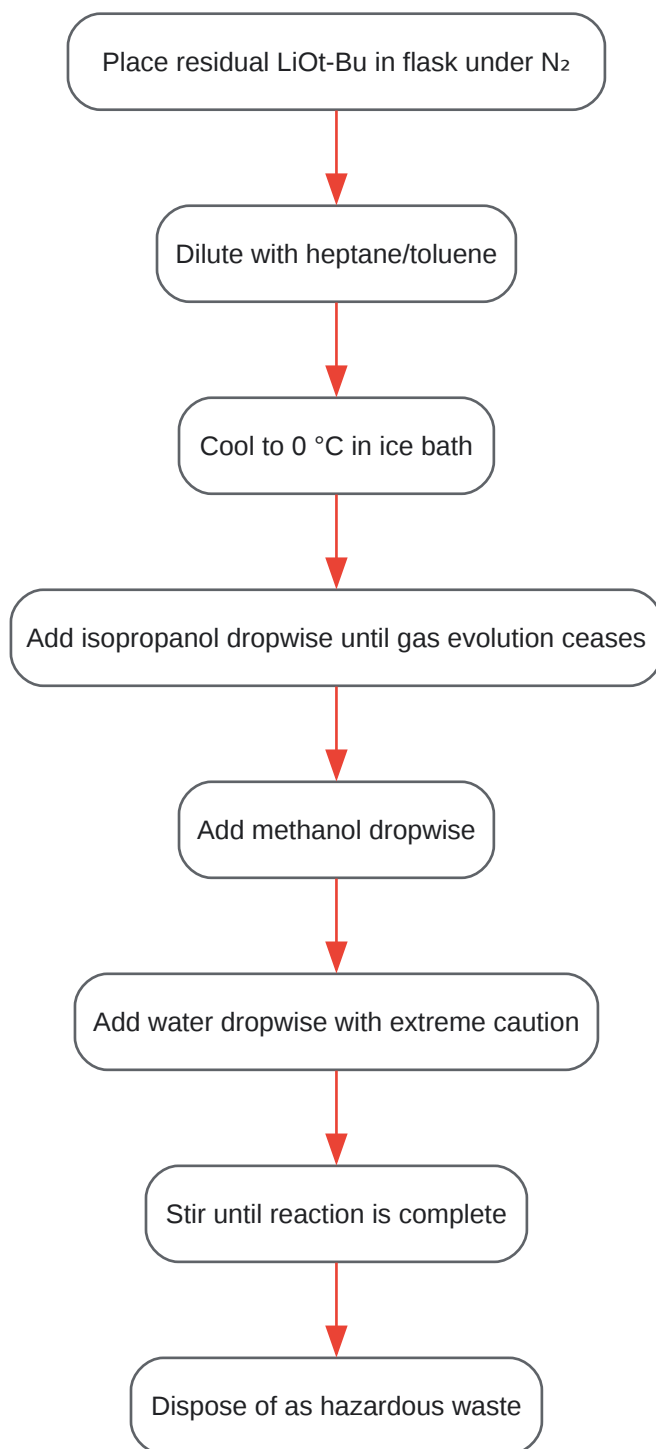
- n-Butyllithium (n-BuLi) in hexane (e.g., 1.6 M)
- tert-Butanol (t-BuOH)
- Anhydrous tetrahydrofuran (THF)
- Starting materials for the condensation reaction (e.g., an amide and an electrophile)
- Anhydrous reaction vessel with a magnetic stirrer and nitrogen inlet

Procedure:

- Inert Atmosphere: The reaction vessel is dried in an oven, assembled while hot, and allowed to cool under a stream of dry nitrogen.
- Reagent Addition: Anhydrous THF is added to the reaction vessel, followed by the dropwise addition of tert-butanol at 0 °C.
- LiOt-Bu Formation: n-Butyllithium in hexane is added dropwise to the stirred solution at 0 °C. The reaction is allowed to proceed for 30 minutes at this temperature to ensure complete formation of LiOt-Bu.
- Condensation Reaction: The starting amide and electrophile are added to the freshly prepared LiOt-Bu solution at a controlled temperature (e.g., not exceeding 5 °C).
- Reaction Monitoring: The reaction progress is monitored by an appropriate technique (e.g., TLC or LC-MS).

- Workup: Upon completion, the reaction is quenched with a suitable reagent (e.g., 1M hydrochloric acid). The organic layer is separated, washed, dried, and concentrated to yield the crude product, which is then purified by chromatography or recrystallization.





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